Balanced MST1/MST2 Dual Inhibition Contrasts with MST1-Selective Bias of IHMT-MST1-58
Xmu-MP-1 provides balanced dual inhibition of MST1 and MST2 kinases, with IC50 values of 71.1 nM and 38.1 nM, respectively [1]. In direct contrast, IHMT-MST1-58 exhibits pronounced selectivity for MST1 (IC50 = 23 nM) with substantially weaker activity against MST2 (IC50 = 652 nM), yielding a 28-fold selectivity window between the two isoforms [2]. This isoform selectivity bias has mechanistic implications: genetic evidence demonstrates that MST1 and MST2 exhibit functional redundancy in Hippo pathway regulation, and simultaneous inhibition of both isoforms is required for maximal YAP activation and downstream tissue regenerative responses [1].
| Evidence Dimension | IC50 for MST1 and MST2 inhibition |
|---|---|
| Target Compound Data | MST1 IC50 = 71.1 nM; MST2 IC50 = 38.1 nM |
| Comparator Or Baseline | IHMT-MST1-58: MST1 IC50 = 23 nM; MST2 IC50 = 652 nM |
| Quantified Difference | Xmu-MP-1: MST2/MST1 IC50 ratio = 0.54 (balanced inhibition); IHMT-MST1-58: MST2/MST1 IC50 ratio = 28.3 (MST1-selective bias) |
| Conditions | Cell-free biochemical kinase assay |
Why This Matters
Investigators seeking maximal Hippo pathway suppression for tissue regeneration studies require balanced MST1/2 inhibition; MST1-selective compounds produce incomplete pathway modulation due to functional redundancy between the two isoforms.
- [1] Fan F, He Z, Kong LL, Chen Q, Yuan Q, Zhang S, et al. Pharmacological targeting of kinases MST1 and MST2 augments tissue repair and regeneration. Sci Transl Med. 2016 Aug 17;8(352):352ra108. doi: 10.1126/scitranslmed.aaf2304. PMID: 27535620. View Source
- [2] Wu Y, Li Y, Wang B, Liu J, Liu Q, Liu J. Discovery of IHMT-MST1-58 as a Novel, Potent, and Selective MST1 Inhibitor for the Treatment of Type 1/2 Diabetes. J Med Chem. 2022 Sep 8;65(17):11818-11839. doi: 10.1021/acs.jmedchem.2c00753. View Source
